molecular formula C7H14N2O4 B8022763 (2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate

(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate

Cat. No.: B8022763
M. Wt: 190.20 g/mol
InChI Key: VPZKQTYZIVOJDV-LMVFSUKVSA-N
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Description

(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate is a compound of significant interest in the fields of chemistry and biochemistry. This compound is known for its unique structure and potential applications in various scientific domains. It is a derivative of amino acids and exhibits properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate typically involves the use of amino acid precursors. One common method involves the coupling of (2S,3R)-2-azaniumyl-3-hydroxybutanoic acid with (2S)-2-aminopropanoic acid under specific reaction conditions. The reaction is usually carried out in an aqueous medium with the aid of coupling reagents such as carbodiimides. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as chromatography to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reducing agents like sodium borohydride.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, typically under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling, which are crucial for various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminopropanoic acid: A precursor in the synthesis of (2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate.

    (2S,3R)-2-azaniumyl-3-hydroxybutanoic acid: Another precursor used in the synthesis process.

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique biochemical properties

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-azaniumyl-3-hydroxybutanoyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-3(7(12)13)9-6(11)5(8)4(2)10/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13)/t3-,4+,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZKQTYZIVOJDV-LMVFSUKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)[O-])[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)[O-])[NH3+])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56217-50-6
Record name L-Threonyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56217-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threonylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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